Phthalaldehydic anhydride

Description

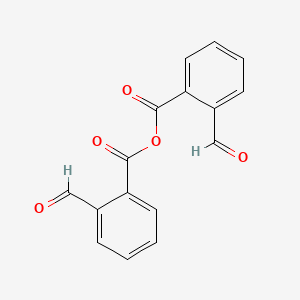

Phthalaldehydic anhydride (PAAn) is a cyclic anhydride derived from phthalaldehydic acid (1,2-benzenedicarboxaldehyde acid). Its structure consists of a benzene ring fused with an anhydride group formed by two aldehyde-functionalized carboxylic acid groups. PAAn is synthesized via DBU-promoted condensation of phthalaldehydic acid with 1,3-dicarbonyl compounds, achieving yields of 53–95% . Characterization by NMR (HSQC, HMBC), IR, and mass spectrometry confirms its regiochemical purity and stability .

PAAn’s unique reactivity stems from its dual aldehyde and anhydride functionalities, enabling applications in synthesizing heterocyclic compounds and isomer-free dyes (e.g., rhodamines) . It also serves as a precursor to phenolic derivatives through Hg(OAc)₂-mediated aromatization . Impurities in commercial PAAn include phthalic anhydride and phthalide, while its mammalian metabolites include phthalaldehydic acid and 2-hydroxymethylbenzoic acid .

Properties

CAS No. |

101976-08-3 |

|---|---|

Molecular Formula |

C16H10O5 |

Molecular Weight |

282.25 g/mol |

IUPAC Name |

(2-formylbenzoyl) 2-formylbenzoate |

InChI |

InChI=1S/C16H10O5/c17-9-11-5-1-3-7-13(11)15(19)21-16(20)14-8-4-2-6-12(14)10-18/h1-10H |

InChI Key |

ZYFUINKRRQFAPT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C(=O)OC(=O)C2=CC=CC=C2C=O |

Origin of Product |

United States |

Preparation Methods

Catalytic Oxidation of o-Xylene

Reaction Mechanism and Stoichiometry

The dominant industrial method involves gas-phase oxidation of o-xylene (C₆H₄(CH₃)₂) using vanadium pentoxide (V₂O₅) catalysts. The reaction proceeds at 320–400°C with molecular oxygen, yielding phthalic anhydride and water:

$$

\text{C}6\text{H}4(\text{CH}3)2 + 3\text{O}2 \rightarrow \text{C}6\text{H}4(\text{CO})2\text{O} + 3\text{H}_2\text{O}

$$

This pathway achieves ~70% selectivity, with side products including maleic anhydride (C₄H₂O₃) and carbon dioxide due to over-oxidation:

$$

\text{C}6\text{H}4(\text{CH}3)2 + 7.5\text{O}2 \rightarrow \text{C}4\text{H}2\text{O}3 + 4\text{CO}2 + 4\text{H}2\text{O}

$$

Catalytic Systems and Reactor Design

Vanadium-based catalysts, often supported on titanium dioxide (TiO₂) or silica (SiO₂), enhance activity and selectivity. Modern reactors employ tubular fixed-bed configurations with precise temperature control to minimize hotspots and by-product formation. Fluidized-bed reactors, though less common, offer improved heat distribution and higher feedstock-to-air ratios, particularly for naphthalene oxidation.

Table 1: Comparative Performance of o-Xylene Oxidation Methods

| Parameter | Fixed-Bed Reactor | Fluidized-Bed Reactor |

|---|---|---|

| Temperature Range (°C) | 320–400 | 340–380 |

| Selectivity (%) | 70–75 | 65–70 |

| Catalyst Lifetime | 2–3 years | 1–2 years |

| By-Product Yield (%) | 10–15 | 15–20 |

Naphthalene Oxidation: Historical and Contemporary Context

Gibbs–Wohl Process

Early production relied on liquid-phase oxidation of naphthalene (C₁₀H₈) using mercury catalysts, but this method has been largely supplanted due to toxicity concerns. The modern gas-phase variant employs V₂O₅ catalysts at 350–400°C, with the following stoichiometry:

$$

\text{C}{10}\text{H}8 + 4.5\text{O}2 \rightarrow \text{C}6\text{H}4(\text{CO})2\text{O} + 2\text{CO}2 + 2\text{H}2\text{O}

$$

Challenges and By-Product Management

Naphthalene oxidation suffers from lower atom economy compared to o-xylene routes, with ~20–25% of feedstock lost as CO₂ and maleic anhydride. Switch condensers recover phthalic anhydride via fractional distillation, while maleic anhydride is separated for alternative applications.

Thermal Dehydration of Phthalic Acid

Synthesis Pathway

Phthalic acid (C₆H₄(CO₂H)₂) undergoes dehydration at >210°C to form phthalic anhydride:

$$

\text{C}6\text{H}4(\text{CO}2\text{H})2 \rightarrow \text{C}6\text{H}4(\text{CO})2\text{O} + \text{H}2\text{O}

$$

Acid-Catalyzed Esterification and Decarboxylation

An alternative route involves esterifying phthalic acid with methanol or ethanol under acidic conditions, followed by decarboxylation:

Ester Formation :

$$

\text{C}6\text{H}4(\text{CO}2\text{H})2 + 2\text{ROH} \rightarrow \text{C}6\text{H}4(\text{CO}2\text{R})2 + 2\text{H}_2\text{O}

$$Decarboxylation :

$$

\text{C}6\text{H}4(\text{CO}2\text{R})2 \rightarrow \text{C}6\text{H}4(\text{CO})_2\text{O} + 2\text{ROH}

$$

This method achieves >90% yield but is less industrially prevalent due to multi-step complexity.

Advanced Catalytic Systems and Innovations

Bimetallic Catalysts

Recent studies explore Al(III)/K(I) heterodinuclear complexes for anhydride-epoxide copolymerization, demonstrating high turnover frequencies (TOF > 400 h⁻¹) and selectivity (>99%). These catalysts enable precise control over polymer chain length and branching, though direct application to phthalic anhydride synthesis remains experimental.

Industrial Scale-Up and Process Optimization

Energy Efficiency and Waste Reduction

Modern plants integrate heat recovery systems to capture exothermic reaction energy, reducing overall carbon footprints. For example, waste heat from oxidation reactors preheats incoming feedstock-air mixtures, improving energy efficiency by ~15%.

Chemical Reactions Analysis

Hydrolysis and Acid-Base Catalysis

Phthalic anhydride undergoes hydrolysis in water to form ortho-phthalic acid (C₆H₄(CO₂H)₂). The reaction is exothermic and accelerates under basic or acidic conditions:

Key Findings:

-

Kinetics : Second-order rate constants for hydrolysis vary with pH and catalysts. At pH 6.2, the reaction proceeds via nucleophilic attack by water, with a Brønsted coefficient (β) of 0.46 .

-

Catalysts : Acetate, phosphate, and DABCO enhance reaction rates by acting as nucleophiles or general bases .

-

Thermochemistry : Enthalpy of hydrolysis (

) is +7.63 kcal/mol, indicating a mildly endothermic process in aqueous media .

Alcoholysis and Ester Formation

Reactions with alcohols yield phthalate esters, widely used as plasticizers. For example, with ethanol:

Industrial Data:

| Alcohol | Product | Selectivity (%) | Temperature (°C) |

|---|---|---|---|

| n-Butanol | Dibutyl phthalate | 95 | 180–220 |

| 2-Ethylhexanol | Dioctyl phthalate | 98 | 200–240 |

| Data aggregated from . |

-

Mechanism : Acid catalysts (e.g., H₂SO₄) facilitate nucleophilic acyl substitution.

Ammonolysis to Phthalimides

Heating phthalic anhydride with ammonia or urea produces phthalimide, a precursor to pharmaceuticals:

Optimized Conditions:

-

Derivatives : Potassium phthalimide forms via reaction with KOH, enabling Gabriel synthesis of amines .

Catalytic Hydrogenation to Phthalide

Selective hydrogenation over noble-metal catalysts converts phthalic anhydride to phthalide (C₈H₆O₂), a fragrance intermediate:

Catalytic Systems:

| Catalyst | Support | Temperature (°C) | Selectivity (%) |

|---|---|---|---|

| Au/FeO–TiO₂ | Mesoporous | 150 | 85 |

| NiCu alloy | Al₂O₃ | 200 | 78 |

| Data from . |

Oxidation and Side Reactions

Gas-phase oxidation of o-xylene to phthalic anhydride produces byproducts like maleic anhydride and CO₂. Key kinetics:

| Reaction Pathway | Rate Constant (k₀, s⁻¹) | Activation Energy (Eₐ, kcal/mol) |

|---|---|---|

| o-Xylene → Phthalic anhydride | 4.12 × 10⁴ | 25.1 |

| Phthalic anhydride → Maleic anhydride | 1.89 × 10³ | 30.5 |

| Kinetic parameters from . |

Redox-Neutral Allylation (Iridium Catalysis)

Asymmetric iridium-catalyzed allylation of o-phthalaldehydes forms chiral phthalides. A notable example:

Scientific Research Applications

Phthalaldehydic anhydride has a wide range of applications in scientific research:

Medicine: It is employed in the development of pharmaceuticals and diagnostic agents.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phthalaldehydic anhydride involves its reactivity with nucleophiles. In aqueous solutions, it forms mono- and dihydrates, which can react with nucleophiles such as amines and thiols. This reactivity is utilized in various analytical and synthetic applications .

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares PAAn with structurally related anhydrides:

Research Findings and Industrial Relevance

- PAAn : Enables gram-scale synthesis of single-isomer rhodamines, critical for fluorescent imaging .

- Phthalic anhydride : IRIS-listed for toxicity; annual production exceeds 5 million tons globally .

- Maleic anhydride : U.S. production capacity ~300,000 tons/year, driven by demand for unsaturated polyester resins .

Biological Activity

Phthalaldehydic anhydride, also known as phthalic anhydride (PA), is a chemical compound with significant biological activity that has garnered attention in various fields, including toxicology, pharmacology, and environmental science. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a cyclic anhydride derived from phthalic acid. Its structure allows it to participate in various chemical reactions, making it a useful intermediate in organic synthesis. The compound is known for its reactivity towards nucleophiles, which can lead to the formation of adducts with proteins and other biomolecules.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with cellular components. Key mechanisms include:

- Protein Modification : Phthalaldehyde has been shown to modify proteins through a process known as haptenation, where it forms adducts with amino acids such as lysine. This modification can alter protein function and trigger immune responses .

- Sensitization : The compound is recognized as a respiratory sensitizer, contributing to allergic reactions in exposed individuals. Studies have demonstrated that phthalaldehyde can induce skin and respiratory allergies by modifying epidermal proteins .

- Toxicity : Phthalaldehyde exhibits cytotoxic effects in various animal models. Toxicity studies indicate that exposure can lead to significant lesions in the respiratory system and reproductive organs .

Case Study: Inhalation Exposure

A study conducted on Sprague Dawley rats and B6C3F1/N mice revealed that inhalation exposure to phthalaldehyde resulted in notable respiratory lesions. Key findings included:

- Respiratory System Impact : Lesions were observed in the nasal cavity, larynx, trachea, and lungs at exposure concentrations as low as 0.88 ppm.

- Reproductive Effects : Significant decreases in testis and epididymis weights were noted, along with alterations in sperm motility and histopathological changes in reproductive tissues .

| Exposure Concentration | Observed Effects |

|---|---|

| 0.88 ppm | Respiratory lesions in rats |

| 3.5 ppm | Decreased sperm motility; testicular lesions |

| 7.0 ppm | Significant respiratory and reproductive toxicity |

Therapeutic Applications

Despite its toxicological profile, phthalaldehyde's reactivity has been explored for potential therapeutic applications. Research indicates that derivatives of phthalaldehyde may possess anticancer properties due to their ability to induce apoptosis in cancer cells through reactive oxygen species (ROS) generation .

Q & A

Basic Research Questions

Q. What established protocols exist for synthesizing phthalaldehydic anhydride, and how can reaction efficiency be monitored?

- Methodology :

- Step 1 : Utilize anhydride-forming reactions, such as the condensation of phthalaldehydic acid under dehydrating conditions (e.g., acetic anhydride as a catalyst) .

- Step 2 : Monitor coupling reactions via thin-layer chromatography (TLC) or HPLC after each step, as demonstrated in peptide synthesis workflows where capping with acetic anhydride ensures reaction completion .

- Step 3 : Optimize temperature (e.g., 80°C for maleic anhydride reactions) and solvent systems (dry acetone or triethylamine) to minimize side reactions .

Q. What analytical techniques are critical for characterizing this compound purity and structural integrity?

- Methodology :

- GC-MS Derivatization : Use acetic anhydride or LiChropur®-grade reagents for derivatization to enhance volatility and detection .

- Spectral Analysis : Employ UV-Vis, IR, or NMR to identify characteristic peaks (e.g., carbonyl stretches at ~1770 cm⁻¹ for anhydrides) .

- Titration : Apply acid-base back-titration to quantify unreacted anhydride groups, noting potential errors from residual solvents or hydrolysis .

Advanced Research Questions

Q. How can researchers address discrepancies in reaction yields during this compound synthesis?

- Methodology :

- Controlled Replication : Repeat foundational procedures (e.g., phenanthridine synthesis) to validate reported methods, as original protocols may lack reproducibility .

- Parameter Screening : Systematically vary catalysts (e.g., Na2SO4 for solvent drying), reaction times, and stoichiometry to identify critical variables .

- Side-Reaction Analysis : Use LC-MS to detect byproducts (e.g., phthalaldehydic acid or phthalic anhydride) that reduce yields .

Q. What metabolic pathways degrade this compound, and how can in vitro models mimic these processes?

- Methodology :

- In Vitro Models : Use hepatic microsomes or recombinant aldo-keto reductases (e.g., AKR7A2/A5) to simulate metabolic conversion to phthalaldehydic acid .

- Isotopic Tracing : Administer ¹⁴C-labeled this compound to track absorption and excretion profiles, as done in rodent studies .

- Dose-Response Modeling : Apply toxicity data from formaldehyde studies (e.g., dose thresholds for respiratory sensitization) to predict human exposure risks .

Q. How does this compound stability vary across solvent systems, and what precautions are needed for long-term storage?

- Methodology :

- Stability Testing : Incubate the compound in polar (e.g., aqueous buffers) vs. nonpolar solvents (e.g., dry acetone) and monitor hydrolysis via pH shifts or NMR .

- Storage Protocols : Store under inert gas (N₂/Ar) at –20°C to prevent moisture absorption, with periodic purity checks via FTIR .

- Incompatibility Screening : Avoid contact with amines or strong bases, which can trigger exothermic ring-opening reactions .

Data Contradiction & Validation

Q. How should conflicting data on this compound’s environmental persistence be reconciled?

- Methodology :

- Comparative Analysis : Cross-reference EPA technical reports (e.g., life-cycle release data) with independent studies to identify methodological differences (e.g., sampling techniques in soil vs. water matrices) .

- Sensitivity Testing : Evaluate degradation rates under varying conditions (UV exposure, microbial activity) to isolate dominant factors .

- Key Finding : Half-lives range from hours (aerobic aquatic systems) to months (anaerobic sediments), highlighting context-dependent risks .

Experimental Design Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology :

- PPE Requirements : Use nitrile gloves, goggles, and respirators with organic vapor cartridges, as the compound is a known respiratory and dermal irritant .

- Ventilation : Conduct reactions in fume hoods with >100 ft/min airflow to mitigate vapor exposure .

- Emergency Protocols : Neutralize spills with sodium bicarbonate and dispose of waste via EPA-approved hazardous chemical programs .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.